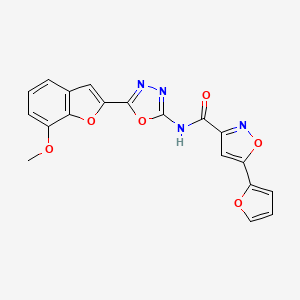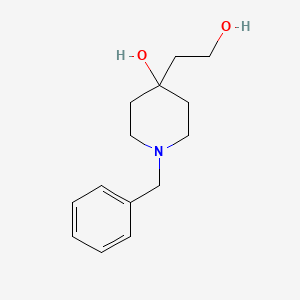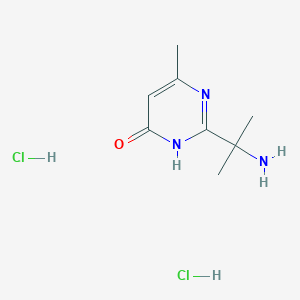
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole (CFPNB) is a synthetic compound that has been studied for a variety of applications, ranging from drug research and development to laboratory experiments. CFPNB is a member of the benzimidazole family, and has been found to possess a variety of properties that make it a promising compound for scientific research. In
Applications De Recherche Scientifique
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been studied for a variety of scientific research applications, including drug development and laboratory experiments. In drug research, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been used as an inhibitor of protein kinases, as well as an inhibitor of the enzyme acetylcholinesterase.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, leading to the inhibition of their activity. For example, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to bind to the enzyme acetylcholinesterase, leading to the inhibition of its activity.
Biochemical and Physiological Effects
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess a variety of biochemical and physiological effects. In drug research, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess inhibitory effects on protein kinases and the enzyme acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is a promising compound for laboratory experiments due to its ability to bind to certain proteins and enzymes, leading to the inhibition of their activity. However, there are some limitations to its use in laboratory experiments. For example, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is a synthetic compound, and its long-term effects on the body are not yet known. Additionally, the compound is not easily obtainable, and its synthesis requires special equipment and techniques.
Orientations Futures
Due to its promising properties, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has a number of potential future directions. For example, further research can be conducted to explore the long-term effects of the compound on the body. Additionally, further research can be conducted to explore the potential applications of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole in drug development, such as its use as an anti-inflammatory, anti-cancer, or anti-tumor agent. Finally, further research can be conducted to explore the potential for 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole to be used as an inhibitor of protein kinases and the enzyme acetylcholinesterase.
Méthodes De Synthèse
The synthesis of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been reported in the literature. The method involves the reaction of 4-fluorophenyl isocyanate with 2-chloromethyl-5-nitrobenzimidazole in the presence of a base, such as potassium carbonate or potassium hydroxide. The reaction is carried out at temperatures ranging from 60-80°C, and the product is isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2/c15-8-14-17-12-7-11(19(20)21)5-6-13(12)18(14)10-3-1-9(16)2-4-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCAPFWHPHTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2677381.png)


![N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2677390.png)

![5-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2677393.png)
![3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2677395.png)




